Spectroscopic data (NMR, IR, MS) of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid
Spectroscopic data (NMR, IR, MS) of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, a novel spirocyclic scaffold with potential applications in medicinal chemistry and drug development. Due to the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable framework for its characterization. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This guide is intended for researchers and scientists engaged in the synthesis and characterization of new chemical entities, providing them with a self-validating protocol for structural elucidation.
Introduction and Molecular Overview
Spirocyclic systems, which feature two rings sharing a single carbon atom, offer a unique three-dimensional architecture that is increasingly sought after in drug design to explore new chemical space and improve pharmacological properties. The 2-azaspiro[4.5]decane core, combining a pyrrolidinone (γ-lactam) ring and a cyclohexane ring, represents a versatile scaffold. The target molecule of this guide, 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, incorporates both a lactam and a carboxylic acid, functional groups that can participate in various biological interactions.
As of the writing of this guide, specific experimental spectra for this compound are not available in public databases. Therefore, this document serves as a predictive guide, establishing a rigorous analytical benchmark for future synthesis and characterization efforts. Our analysis is grounded in data from close structural relatives, including the parent lactam, 2-azaspiro[4.5]decan-3-one[1][2], and its ethyl ester derivative[3][4].
Molecular Properties:
| Property | Value |
| Chemical Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 197.23 g/mol |
| Exact Mass | 197.1052 Da |
| Core Structure | 2-Azaspiro[4.5]decane |
| Key Functional Groups | γ-Lactam, Carboxylic Acid |
digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=none, margin=0]; edge [style=solid];// Atom nodes N2 [label="N", pos="0,0.75!"]; C1 [label="CH₂", pos="-1.2,1.2!"]; C3 [label="C=O", pos="1.2,1.2!"]; C4 [label="CH₂", pos="1.2,-0.3!"]; C5 [label="C", pos="0,-1.0!"]; // Spiro carbon C6 [label="CH₂", pos="1.2,-2.0!"]; C7 [label="CH₂", pos="0,-3.0!"]; C8 [label="CH", pos="-1.2,-2.0!"]; C9 [label="CH₂", pos="-2.4,-1.0!"]; C10 [label="CH₂", pos="-1.2,0!"]; COOH [label="COOH", pos="-2.4,-2.8!"];
// Bonds C1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C8 -- COOH; }
Caption: Structure of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis below is based on data from analogous 2-azaspiro[4.5]decane derivatives[5][6][7].
Predicted ¹H NMR Analysis
The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system and the presence of multiple diastereotopic protons in the cyclohexane ring.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -COOH | ~12.0 | Broad Singlet (br s) | Acidic proton, exchangeable with D₂O. |
| N-H | ~7.5 - 8.0 | Singlet (s) | Lactam N-H proton. Shift can be concentration-dependent. |
| H4 | ~3.2 - 3.3 | Triplet (t) | Protons adjacent to the lactam carbonyl. |
| H1 | ~3.0 - 3.1 | Triplet (t) | Protons adjacent to the lactam nitrogen. |
| H8 | ~2.2 - 2.4 | Multiplet (m) | Methine proton bearing the carboxylic acid. |
| H6, H7, H9, H10 | ~1.2 - 1.8 | Complex Multiplets (m) | Cyclohexane ring protons. Significant overlap is expected. |
Causality and Insights:
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The downfield shift of the -COOH proton is characteristic of carboxylic acids.
-
The protons on the lactam ring (H1 , H4 ) are deshielded by the adjacent nitrogen and carbonyl groups, respectively, placing them in the 3.0-3.3 ppm region, consistent with data for 2-azaspiro[4.5]decan-3-one[2].
-
The cyclohexane protons (H6, H7, H9, H10 ) will exhibit complex splitting patterns due to both geminal and vicinal coupling, further complicated by the fixed chair-like conformations. 2D NMR techniques like COSY and HSQC would be essential for definitive assignment.
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. Predictions are based on known shifts for 2-azaspiro[4.5]decan-3-one[1].
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 (Lactam C=O) | ~175 | Characteristic carbonyl shift for a γ-lactam. |
| -COOH | ~174 | Carboxylic acid carbonyl carbon. |
| C5 (Spiro Carbon) | ~60 - 65 | Quaternary carbon at the spiro junction. |
| C1 | ~45 - 50 | Carbon adjacent to the lactam nitrogen. |
| C4 | ~35 - 40 | Carbon adjacent to the lactam carbonyl. |
| C8 | ~40 - 45 | Methine carbon attached to the COOH group. |
| C6, C7, C9, C10 | ~20 - 35 | Aliphatic carbons of the cyclohexane ring. |
Causality and Insights:
-
The two carbonyl carbons (lactam and carboxylic acid) are the most downfield signals, as expected.
-
The spiro carbon (C5) has a distinctive shift around 60 ppm, a hallmark of such quaternary centers in spirocyclic systems.
-
The remaining aliphatic carbons of the two rings appear in the upfield region, with DEPT-135 or APT experiments necessary to distinguish between CH₂ and CH carbons.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the synthesized compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility of the carboxylic acid and to allow observation of the N-H and COOH protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Experiments: To resolve structural ambiguities, perform the following 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like C3, C5, and the COOH carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H stretch | Broad |
| ~3200 | Lactam | N-H stretch | Medium |
| 2950 - 2850 | Alkane | C-H stretch | Strong |
| ~1720 | Carboxylic Acid | C=O stretch | Strong |
| ~1680 | γ-Lactam | C=O stretch | Strong |
| ~1250 | C-N | C-N stretch | Medium |
Causality and Insights:
-
The most informative region will be the carbonyl stretching region (1650-1750 cm⁻¹). The presence of two distinct, strong peaks around 1720 cm⁻¹ and 1680 cm⁻¹ would be strong evidence for the carboxylic acid and lactam groups, respectively. The γ-lactam carbonyl appears at a slightly lower frequency due to ring strain and amide resonance.
-
A very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer, would be a key diagnostic feature. This may partially obscure the sharper N-H stretch of the lactam.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. We will focus on Electrospray Ionization (ESI), a soft ionization technique suitable for this polar molecule.
Predicted Mass Spectrometry Data (ESI-MS):
| m/z (Mass-to-Charge Ratio) | Ion | Notes |
| 198.1126 | [M+H]⁺ | Protonated molecular ion (Positive Ion Mode). |
| 220.0946 | [M+Na]⁺ | Sodium adduct, common in ESI. |
| 196.0979 | [M-H]⁻ | Deprotonated molecular ion (Negative Ion Mode). |
| 152.1024 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide from the lactam/acid. |
| 152.1024 | [M-H - CO₂]⁻ | Decarboxylation in negative ion mode. |
Trustworthiness through Fragmentation: The fragmentation pattern provides a self-validating system for the proposed structure. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion and its key fragments.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to aid ionization.
-
Infusion: Infuse the sample directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan: Acquire a full scan MS spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This spectrum is critical for structural confirmation.
Integrated Workflow for Structural Verification
The definitive identification of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid requires a synergistic approach, where data from each technique corroborates the others.
Caption: Integrated workflow for structural verification.
Conclusion
This guide presents a detailed, predictive spectroscopic analysis for 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid. By leveraging data from analogous structures, we have established a robust set of expected values and patterns for ¹H NMR, ¹³C NMR, IR, and MS. The outlined experimental protocols and integrated workflow provide a scientifically rigorous and self-validating system for any researcher undertaking the synthesis and characterization of this novel compound. This predictive framework serves as an essential benchmark for confirming the identity and purity of future synthetic batches, accelerating its potential application in scientific research.
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